



XL388-C2-amide-PEG9-NH2 hydrochloride dissolution for experiments

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Compound of Interest

XL388-C2-amide-PEG9-NH2
hydrochloride

Cat. No.:

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An essential component for the synthesis of advanced mTOR inhibitors, XL388-C2-amide-PEG9-NH2 hydrochloride serves as a critical intermediate in the development of C26-linked Rapamycin analogs.[1][2][3] This document provides detailed application notes and protocols for the dissolution of XL388-C2-amide-PEG9-NH2 hydrochloride for both in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring compound stability, solubility, and experimental reproducibility.

Chemical Properties and Storage

Molecular Formula: C43H63ClFN5O13S[4] Molecular Weight: 944.5 g/mol [2]

Proper storage is critical to maintain the integrity of the compound. For long-term storage, the solid form of **XL388-C2-amide-PEG9-NH2 hydrochloride** should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][3]

Data Presentation: Solubility

The solubility of **XL388-C2-amide-PEG9-NH2 hydrochloride** has been determined in various solvents and formulations. The following tables summarize the solubility data for the preparation of stock and working solutions.

Table 1: Solubility for In Vitro Stock Solutions



Solvent	Maximum Concentration	Notes
DMSO	250 mg/mL (264.69 mM)	Requires sonication for complete dissolution.[2][3]

Table 2: Formulations for In Vivo Working Solutions

Formulation Components	Achievable Concentration	Protocol Summary
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	≥ 4.17 mg/mL (4.42 mM)	Sequentially mix DMSO stock, PEG300, Tween-80, and saline.[3]
10% DMSO, 90% Corn oil	≥ 4.17 mg/mL (4.42 mM)	Mix DMSO stock with corn oil. Note: Use with caution for dosing periods longer than two weeks.[1]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 4.17 mg/mL (4.42 mM)	Mix DMSO stock with the SBE- β-CD solution.[1]

Experimental Protocols

Protocol 1: Preparation of In Vitro DMSO Stock Solution (100 mM)

- Preparation: Allow the vial of XL388-C2-amide-PEG9-NH2 hydrochloride to equilibrate to room temperature before opening.
- Calculation: Calculate the required volume of DMSO to achieve a 100 mM concentration. For 1 mg of the compound (MW: 944.5), this would be approximately 10.59 μL of DMSO.
- Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
- Sonication: To ensure complete dissolution, vortex the solution and place it in an ultrasonic bath for a short period until the solution is clear.[2][3]



 Storage: Aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months.[1][3]

Protocol 2: Preparation of In Vivo Working Solution (e.g., 4 mg/mL)

This protocol is based on the formulation using PEG300 and Tween-80.

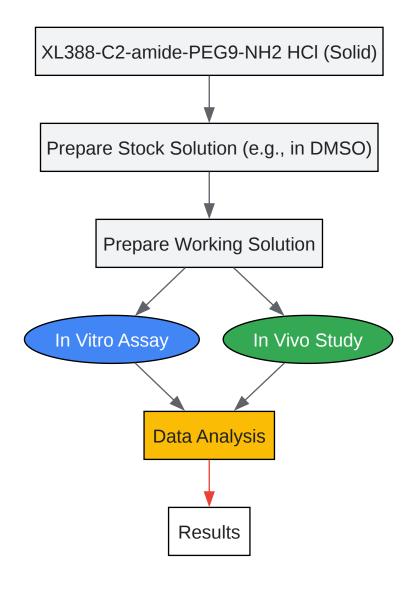
- Stock Preparation: Prepare a concentrated stock solution in DMSO (e.g., 40 mg/mL) as described in Protocol 1.
- Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline.
- Dilution: To prepare the final working solution, add 1 part of the DMSO stock solution to 4 parts of PEG300. Mix thoroughly.
- Final Formulation: Add 0.5 parts of Tween-80 to the mixture and mix. Finally, add 4.5 parts of saline to reach the final volume. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
- Administration: The working solution should be prepared fresh on the day of use. If any precipitation occurs, warming the solution at 37°C may help in redissolution.[2]

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the dissolution and application of **XL388-C2-amide-PEG9-NH2 hydrochloride** in experiments.





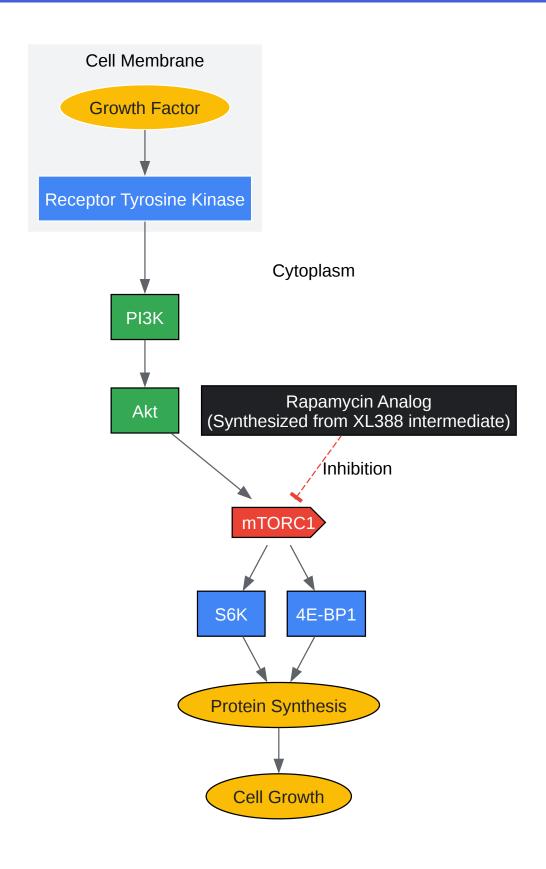
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Caption: General experimental workflow from compound dissolution to data analysis.

Signaling Pathway: mTOR Inhibition

XL388-C2-amide-PEG9-NH2 hydrochloride is an intermediate for the synthesis of Rapamycin analogs. Rapamycin and its analogs are inhibitors of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a crucial regulator of cell growth, proliferation, and survival.





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Caption: Simplified mTOR signaling pathway, the target of Rapamycin analogs.



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